2-Amino-4,5-diméthyl-1-(2,4,6-triméthylphényl)pyrrole-3-carbonitrile

Vue d'ensemble

Description

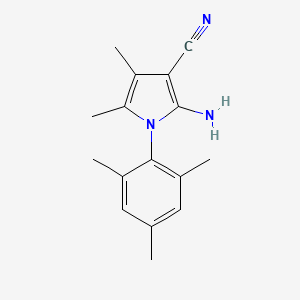

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with amino, methyl, and trimethylphenyl groups

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology

Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

Pharmaceuticals: The compound and its derivatives are investigated for their potential use in treating diseases such as cancer and infections due to their bioactive properties.

Industry

Materials Science: Used in the development of organic semiconductors and other advanced materials due to its stable heterocyclic structure.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the inhibition of viral replication, reduction of inflammation, killing of cancer cells, and more .

Result of Action

Based on the known effects of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it affects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde, acetone, and ammonium acetate.

Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an amide.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carboxylic acid.

Reduction: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-amine.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-cyano-4,5-dimethylthiophene: Similar structure but with a thiophene ring instead of a pyrrole ring.

2-Amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile: Lacks the trimethyl groups on the phenyl ring.

Uniqueness

Structural Features: The presence of both amino and nitrile groups on the pyrrole ring, along with the trimethylphenyl substitution, provides unique chemical reactivity and biological activity.

Applications: Its specific structure allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

This detailed overview highlights the significance of 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile in various scientific and industrial fields

Activité Biologique

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile (commonly referred to as ADMP) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings related to ADMP, emphasizing its pharmacological significance.

Chemical Structure and Properties

The molecular formula of ADMP is , and its structure features a pyrrole ring with various substituents that contribute to its biological activity. The presence of the amino group and the cyano moiety are critical for its interaction with biological targets.

Synthesis

ADMP can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylphenyl derivatives with appropriate pyrrole precursors. The synthesis typically involves refluxing in suitable solvents followed by purification techniques such as crystallization or chromatography to obtain pure ADMP .

Antioxidant Activity

Research indicates that compounds similar to ADMP exhibit significant antioxidant properties. The presence of multiple methyl groups and functional groups in the structure enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

ADMP has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives of pyrrole compounds have been demonstrated to interact with key proteins involved in cell proliferation and survival pathways, such as EGFR and VEGFR2 .

The proposed mechanism of action for ADMP involves its ability to bind to ATP-binding sites on growth factor receptors, disrupting their function and leading to decreased tumor cell viability. Molecular docking studies suggest that ADMP forms stable complexes with these receptors, indicating its potential as a targeted therapeutic agent .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | ADMP showed significant inhibition of cancer cell proliferation in vitro. | Cell viability assays were conducted on various cancer cell lines. |

| Study 2 | Demonstrated antioxidant activity comparable to established antioxidants. | DPPH radical scavenging assay was used to measure antioxidant capacity. |

| Study 3 | Interacted effectively with EGFR and VEGFR2 in molecular docking studies. | In silico modeling was employed to predict binding affinities. |

Propriétés

IUPAC Name |

2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQBKQWMTLZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2N)C#N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149689 | |

| Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157286-82-3 | |

| Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157286-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.